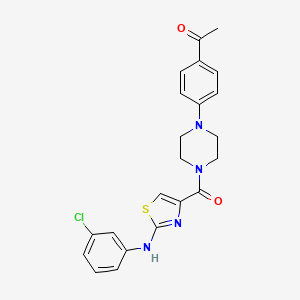

1-(4-(4-(2-((3-Chlorophenyl)amino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone

Description

The compound 1-(4-(4-(2-((3-Chlorophenyl)amino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone is a heterocyclic derivative featuring a thiazole core conjugated to a piperazine moiety and a 3-chlorophenyl group. The piperazine ring contributes to conformational flexibility, while the thiazole and chlorophenyl groups may influence electronic properties and biological interactions.

Properties

IUPAC Name |

1-[4-[4-[2-(3-chloroanilino)-1,3-thiazole-4-carbonyl]piperazin-1-yl]phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O2S/c1-15(28)16-5-7-19(8-6-16)26-9-11-27(12-10-26)21(29)20-14-30-22(25-20)24-18-4-2-3-17(23)13-18/h2-8,13-14H,9-12H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWJWYVHJNJWBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CSC(=N3)NC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-(2-((3-Chlorophenyl)amino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the reaction of α-halo carbonyl compounds with thioureas or thioamides in the presence of various catalysts .

The next step involves the formation of the piperazine ring, which can be achieved through the reaction of ethylenediamine with dihaloalkanes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-(2-((3-Chlorophenyl)amino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the chlorine atom with various nucleophiles .

Scientific Research Applications

Case Studies

- Cytotoxicity against Cancer Cell Lines : Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, derivatives similar to our compound demonstrated IC50 values ranging from 2.32 µg/mL to 51.56 µg/mL, indicating potent anticancer activity .

- Targeting Apoptosis Pathways : Studies have shown that compounds like 1-(4-(4-(2-((3-Chlorophenyl)amino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone can downregulate anti-apoptotic proteins like Mcl-1, promoting apoptosis in cancer cells .

Summary of Anticancer Activity

| Compound | Cell Line | IC50 Value (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 18.39 | CDK inhibition |

| Similar Derivative | HepG2 | 2.32 | Apoptosis induction |

Overview

Thiazole derivatives have also been studied for their anticonvulsant properties. The structure of this compound suggests potential efficacy in reducing seizure activity.

Findings

Research has shown that thiazole-based compounds can significantly reduce seizure frequency in animal models, with some compounds demonstrating efficacy comparable to established anticonvulsants like ethosuximide . The presence of electron-withdrawing groups on the phenyl ring enhances this activity.

Summary of Anticonvulsant Activity

| Compound | Model Used | Effective Dose (mg/kg) | Activity |

|---|---|---|---|

| This compound | MES Model | <20 | High efficacy |

| Similar Derivative | scPTZ Model | <24.38 | Comparable to ethosuximide |

Research Insights

Recent studies have explored the antimicrobial potential of thiazole derivatives against various pathogens. The compound's structure may enhance its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways in microbes.

Case Studies

- Inhibition of Pathogenic Bacteria : Thiazole derivatives have been reported to exhibit significant antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) demonstrating effectiveness at low concentrations .

Summary of Antimicrobial Activity

| Compound | Pathogen | MIC (µg/mL) | Activity |

|---|---|---|---|

| This compound | E. coli | 5 | Effective |

| Similar Derivative | S. aureus | 10 | Significant |

Mechanism of Action

The mechanism of action of 1-(4-(4-(2-((3-Chlorophenyl)amino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of cellular processes in microbes or cancer cells, ultimately resulting in their death .

Comparison with Similar Compounds

Key Findings and Implications

Functional Group Impact: Urea derivatives (e.g., 2b) show stronger enzyme binding but poorer solubility than ethanone analogs. Halogen substituents (Cl vs. F) modulate lipophilicity and target selectivity .

Synthetic Feasibility: Ethanone-linked compounds (e.g., m7, m2) require multi-step synthesis with moderate yields (29–50%), suggesting optimization is needed for scalability .

Therapeutic Potential: Thiazole-piperazine hybrids are versatile scaffolds for AChE inhibitors, anticancer agents, and antifungals. The target compound’s 3-chlorophenyl group may enhance blood-brain barrier penetration compared to hydroxyl or trifluoromethyl analogs .

Biological Activity

1-(4-(4-(2-((3-Chlorophenyl)amino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

The compound features a thiazole moiety, which is known for its pharmacological significance. Thiazole derivatives are associated with various biological activities, including anticancer, antimicrobial, and anticonvulsant effects. The specific structure of this compound suggests potential interactions with biological targets that may lead to therapeutic effects.

Anticancer Activity

Numerous studies have investigated the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of thiazole-based compounds on several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HT-29 (colon cancer). The results indicated that compounds with similar structures exhibited IC50 values ranging from 5.36 µg/mL to 49.40 µg/mL, demonstrating their potential as effective anticancer agents .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 5.36 | Induces apoptosis via caspase activation |

| Compound B | HepG2 | 18.39 | Cell cycle arrest at S phase |

| Compound C | HT-29 | 49.40 | Inhibition of proliferation |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Cell Proliferation : Similar thiazole derivatives have been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest.

- Apoptosis Induction : The compound may activate apoptotic pathways, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

- Targeting Specific Kinases : Some thiazole derivatives inhibit kinases involved in cancer progression, which can lead to reduced tumor growth.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the thiazole ring and the piperazine moiety significantly influence the biological activity of these compounds:

- Electron-Donating Groups : The presence of electron-donating groups on the phenyl ring enhances anticancer activity by improving binding affinity to target proteins .

- Thiazole Substitution : Variations in substituents on the thiazole ring can alter the compound's lipophilicity and bioavailability, impacting overall efficacy .

Q & A

Q. What are the common synthetic routes for this compound, and how are key intermediates validated?

The synthesis typically involves multi-step reactions, such as Claisen-Schmidt condensation for α,β-unsaturated ketones or Vilsmeier-Haack formylation for heterocyclic aldehydes . For example, piperazine derivatives are often synthesized via nucleophilic substitution or acyl chloride coupling . Validation of intermediates is achieved using spectroscopic methods (e.g., H NMR for monitoring substituent integration ratios , IR for carbonyl group confirmation ).

Q. Which spectroscopic methods are recommended for structural characterization?

Key techniques include:

- H NMR : To confirm substituent positions and integration ratios (e.g., aromatic protons at δ 7.32 ppm for chlorophenyl groups ).

- X-ray crystallography : For resolving 3D molecular geometry, as demonstrated in piperazine derivatives with monoclinic crystal systems (e.g., space group P21/c, β = 91.559°) .

- Mass spectrometry : To verify molecular weight (e.g., MW 380.84 for thiophene-containing analogs ).

Q. How is solubility optimized for in vitro assays?

Co-solvent systems (e.g., DMSO/PBS mixtures) are commonly used. If precipitation occurs, salt formation or derivatization (e.g., hydrochloride salts for improved aqueous solubility ) may be explored.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Catalyst selection : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) enhance acyl coupling efficiency in PEG-400 media .

- Temperature control : Maintaining 70–80°C during condensation prevents side reactions .

- Purification : Recrystallization from ethanol or water-acetic acid mixtures removes impurities .

Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?

- Comparative analogs : Synthesize derivatives with modified substituents (e.g., replacing 3-chlorophenyl with 4-fluorobenzyl to assess halogen effects ).

- Dose-response assays : Test activity across multiple concentrations to identify non-linear trends .

- Molecular docking : Correlate activity with binding affinity to target proteins (e.g., kinase inhibition ).

Q. How are stability and degradation profiles evaluated under physiological conditions?

- Forced degradation studies : Expose the compound to acidic/basic conditions, heat, or light, followed by HPLC analysis .

- Metabolic stability : Use liver microsomes to identify major metabolites (e.g., oxidation of thiazole rings ).

Methodological Challenges and Solutions

Q. How to resolve spectral overlaps in NMR characterization?

- 2D NMR (COSY, HSQC) : Differentiates coupled protons and assigns carbon environments (e.g., distinguishing piperazine CH groups at δ 2.47–3.82 ppm ).

- Deuterated solvents : Use DMSO-d or CDCl to shift residual solvent peaks away from critical signals .

Q. What computational tools support SAR analysis for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.